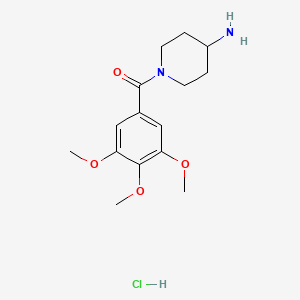
1-(3,4,5-Trimethoxybenzoyl)piperidin-4-amine hydrochloride
説明
“(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular formula of “(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is C15H23ClN2O4 . The average mass is 330.807 Da and the monoisotopic mass is 330.134644 Da .科学的研究の応用
Methionine Transport and Metabolism
Research on methionine transport and metabolism highlights the complex processes involved in amino acid absorption and utilization within biological systems. Methionine is crucial for protein synthesis, transmethylation reactions, and as a component of antioxidant systems. The study by Mastrototaro et al. (2016) provides insights into the transport proteins relevant to methionine absorption, which could be relevant for studying the absorption and cellular uptake mechanisms of similar compounds (Mastrototaro et al., 2016).
Redox Mediators in Degradation of Organic Pollutants
The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants highlights a potential application area for complex organic compounds. Husain and Husain (2007) reviewed how enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds. This methodology could inform research into the environmental degradation or biotransformation of "(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride" and similar compounds (Husain & Husain, 2007).
Enzymatic Degradation and Bioremediation
The enzymatic approach to remediation of pollutants provides a framework for investigating the biodegradation or transformation potential of specific compounds, including "(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride". This approach could help in understanding how such compounds might be broken down in environmental or clinical settings, utilizing specific enzymes or microbial systems to achieve degradation or detoxification.
Antitumor and Apoptotic Mechanisms
Investigations into the antitumor effects of specific compounds, such as chrysophanol, on cancer cell lines can inform the development of research applications for other complex organic compounds. Studies on apoptosis induction, caspase activation, and the impact on signaling pathways, as discussed by Zeng et al. (2019), could provide a basis for exploring the potential anticancer properties of "(4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride" (Zeng et al., 2019).
作用機序
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride, also known as W436, is hepatocellular carcinoma (HCC) cells . HCC is one of the most common primary liver cancers and the second leading cause of cancer-associated mortality worldwide .
Mode of Action
W436 interacts with HCC cells by inhibiting their proliferation in a dose-dependent manner . It induces G2/M cell cycle arrest and apoptosis via the activation of the reactive oxygen species-mediated mitochondrial apoptotic pathway . Furthermore, W436 inhibits the protein kinase B/mammalian target of rapamycin pathway, thereby inducing protective autophagy .
Biochemical Pathways
The compound affects the cell cycle and apoptosis pathways in HCC cells . By inducing G2/M cell cycle arrest, it halts the cell division process, preventing the proliferation of cancer cells . The induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells . The inhibition of the protein kinase B/mammalian target of rapamycin pathway triggers autophagy, a process that degrades and recycles cellular components .
Pharmacokinetics
The pharmacokinetic properties of W436 are characterized by higher solubility, stability, and antitumor activity than its parent compound, SMART . These properties enhance its bioavailability, making it more effective in reaching and acting on its target cells .
Result of Action
The result of W436’s action is a significant reduction in the proliferation of HCC cells . Its anticancer activity against HCC cells is even higher than that of SMART, its parent compound . Additionally, W436 treatment inhibits cell adhesion and invasion, as well as the process of epithelial-to-mesenchymal transition .
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-6-4-11(16)5-7-17;/h8-9,11H,4-7,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGGKKLCNDIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


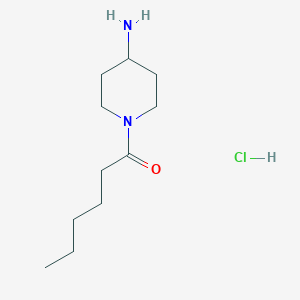
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3085701.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085706.png)

![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)
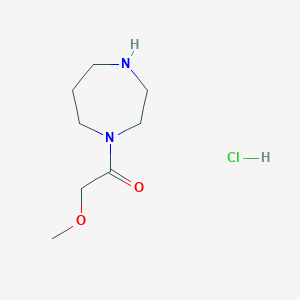
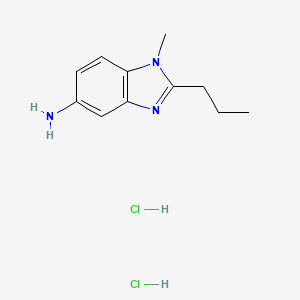
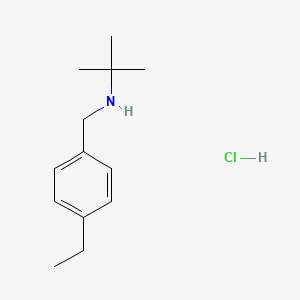
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B3085758.png)
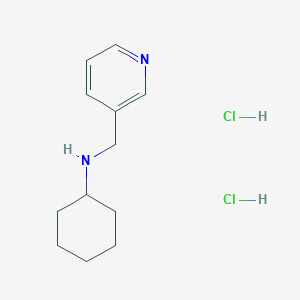
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
